molecular formula C9H6BrNO3S B11842563 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 858635-83-3

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No.: B11842563
CAS No.: 858635-83-3
M. Wt: 288.12 g/mol
InChI Key: DNNMJIACKGNLQU-UHFFFAOYSA-N
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Description

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-hydroxybenzo[d]thiazol-2(3H)-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.

    Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to communicate and coordinate their behavior.

    Medicine: Benzothiazole derivatives, including 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one, have been investigated for their anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Comparison with Similar Compounds

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its bromoacetyl and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its biological activity.

Properties

CAS No.

858635-83-3

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14)

InChI Key

DNNMJIACKGNLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O

Origin of Product

United States

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